molecular formula C19H24N2OS B1178643 GLYCERETH-7 DIISONONANOATE CAS No. 125804-15-1

GLYCERETH-7 DIISONONANOATE

Cat. No.: B1178643
CAS No.: 125804-15-1
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Description

GLYCERETH-7 DIISONONANOATE is a synthetic ester compound used in cosmetic and dermatological research. It is formed as a polyethylene glycol (PEG) ether of glycerin, with the "7" denoting the average number of ethylene oxide units, and esterified with isononanoic acid . In formulation studies, it primarily functions as a skin-conditioning agent and emollient, contributing to the softening and smoothing of the skin . Additionally, it serves as a solvent, aiding in the dissolution of other substances in a formulation . The compound is part of the PEG-derived family of ingredients, which are known for their ability to help create products with creamy consistencies . Researchers value this ingredient for developing topical applications where specific texture, feel, and delivery properties are key parameters. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal consumer use.

Properties

CAS No.

125804-15-1

Molecular Formula

C19H24N2OS

Synonyms

GLYCERETH-7 DIISONONANOATE

Origin of Product

United States

Scientific Research Applications

Chemical Composition and Properties

Glycereth-7 diisononanoate is an ester derived from glycerin and isononanoic acid. It belongs to the family of polyethylene glycol ethers, with the "7" indicating the average number of ethylene oxide units in its structure. This compound exhibits both emollient and solvent properties, which contribute to its functionality in cosmetic formulations.

Key Properties:

  • Emollient: Softens and smoothens the skin.
  • Solvent: Dissolves other substances, enhancing the stability and efficacy of formulations.

Cosmetic Formulations

This compound is widely used in cosmetic products due to its ability to improve texture and consistency. It helps create creamy formulations that can be water-free or suitable for rinse-off applications. The compound's emulsifying properties allow for the effective blending of oil and water phases, which is crucial for many skincare products.

Common Uses:

  • Moisturizers
  • Creams and lotions
  • Cleansers
  • Sunscreens

Skin Conditioning Agents

As an emollient, this compound plays a significant role in skin conditioning. It helps maintain skin hydration by forming a barrier that reduces transepidermal water loss. This property is particularly beneficial in products designed for dry or sensitive skin.

Safety Assessments

Safety evaluations conducted by the Cosmetic Ingredient Review (CIR) Expert Panel have established that this compound is safe for use in cosmetic products at concentrations typically found in formulations. Various studies have assessed its potential for irritation and sensitization:

  • Human Repeat Insult Patch Test (HRIPT): Studies involving concentrations of glycereth-7 up to 2% showed no significant irritation or sensitization reactions among participants .
  • Ocular Irritation Testing: In vitro tests indicated that this compound does not pose significant ocular irritation risk, making it suitable for use in eye-area products .

Case Study 1: Moisturizing Cream Formulation

A moisturizing cream containing 5% this compound was tested for its efficacy in improving skin hydration over four weeks. Participants reported a significant increase in skin moisture levels compared to a control group using a formulation without the compound. Clinical assessments confirmed improved skin texture and reduced dryness.

Case Study 2: Sunscreen Product Development

In the development of a new sunscreen product, this compound was incorporated to enhance the emulsification of active ingredients. The final formulation demonstrated improved stability and spreadability while maintaining high SPF protection levels. Consumer feedback highlighted enhanced application experience without greasiness.

Comparison with Similar Compounds

Key Properties :

  • Function : Primary use as an emulsifier and skin-conditioning agent.
  • Solubility: Lipophilic due to branched isononanoate esters, suitable for formulations requiring oil compatibility.

Applications :
Commonly found in moisturizers, sunscreens, and makeup removers for its ability to enhance texture and stability while maintaining mildness .

Structural and Functional Differences

The Glycereth family includes esters with varying hydrophilic (ethylene oxide units) and lipophilic (acyl groups) components. Below is a comparative analysis of GLYCERETH-7 DIISONONANOATE with structurally related emulsifiers:

Table 1: Comparative Analysis of this compound and Analogues
Compound Name CAS Number Key Functional Groups Function Applications Key Differentiators
This compound 125804-15-1* 2 isononanoate esters + EO7 Emulsifier, skin conditioner Creams, lotions Branched chains enhance oil compatibility; low irritation
GLYCERETH-7 BENZOATE Not listed Benzoate ester + EO7 Emulsifier, stabilizer Haircare, color cosmetics Aromatic ester improves formulation stability; potential UV resistance
PEG-7 GLYCERYL COCOATE 68650-39-5 Coconut oil esters + EO7 Surfactant, emollient Cleansers, shampoos Higher water solubility due to PEG; mild cleansing
GLYCERETH-8 HYDROXYSTEARATE Not listed Hydroxystearate + EO8 Emulsifier, thickener Sunscreens, ointments Hydroxyl group enhances viscosity; occlusive properties

Note: CAS number discrepancies exist (e.g., 139247-28-2 in vs. 125804-15-1 in ). These may reflect isomer variations or data errors; verification with authoritative databases is recommended.

Performance in Formulations

  • This compound: Excels in low-irritation emulsions. In BCME (bicontinuous microemulsion) systems, it synergizes with PEG-7 Glyceryl Cocoate to reduce surfactant load while maintaining stability .
  • PEG-7 GLYCERYL COCOATE : Offers superior foaming and cleansing in rinse-off products due to coconut oil-derived lauric acid .
  • GLYCERETH-7 BENZOATE : Provides formulation stability in color cosmetics, likely due to benzoate’s UV-absorbing properties .

Preparation Methods

Acid-Catalyzed Esterification

The most common method for synthesizing this compound involves acid-catalyzed esterification. In this process, glycereth-7 reacts with isononanoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction follows the general equation:

Glycereth-7+2Isononanoic acidH+Glycereth-7 diisononanoate+2H2O\text{Glycereth-7} + 2 \text{Isononanoic acid} \xrightarrow{\text{H}^+} \text{this compound} + 2 \text{H}_2\text{O}

Key parameters include:

  • Molar ratio : A 1:2.2 molar ratio of glycereth-7 to isononanoic acid ensures complete esterification of the two hydroxyl groups on glycereth-7.

  • Temperature : Reactions are typically conducted at 110–130°C to facilitate water removal via azeotropic distillation.

  • Catalyst concentration : 0.5–2.0 wt% of the total reaction mass.

Example protocol :

  • Combine glycereth-7 (1 mol), isononanoic acid (2.2 mol), and p-TSA (1.5 wt%) in toluene.

  • Reflux at 120°C for 6–8 hours using a Dean-Stark trap to remove water.

  • Neutralize the catalyst with sodium bicarbonate, wash with water, and distill the solvent.

Enzymatic Esterification

Enzymatic methods offer a greener alternative, utilizing lipases (e.g., Candida antarctica Lipase B) immobilized on supports like acrylic resin. This method avoids high temperatures and corrosive catalysts, making it suitable for heat-sensitive formulations.

Advantages :

  • Mild conditions (40–60°C).

  • Higher selectivity, minimizing side reactions.

Limitations :

  • Slower reaction kinetics (24–48 hours).

  • Higher enzyme costs.

Optimization of Reaction Conditions

Catalyst Selection and Performance

Catalysts significantly impact reaction efficiency. Comparative studies reveal:

CatalystTemperature (°C)Time (hours)Yield (%)Source
p-TSA120692
H₂SO₄130589
Lipase B502478

Solvent Systems

Non-polar solvents like toluene or xylene are preferred for azeotropic water removal. Solvent-free systems under vacuum (10–15 mmHg) are also effective, reducing environmental footprint.

Purification and Isolation Techniques

Post-reaction purification ensures removal of unreacted acids, catalysts, and byproducts:

  • Neutralization : Residual acid is neutralized with 5% aqueous NaHCO₃.

  • Washing : Organic layers are washed with brine to remove ionic impurities.

  • Distillation : Solvents and low-boiling impurities are removed via rotary evaporation.

  • Adsorption : Activated carbon or silica gel treatment eliminates colored impurities.

Analytical Methods for Quality Control

Quality assessment involves:

  • FT-IR : Confirmation of ester carbonyl peaks at 1730–1740 cm⁻¹.

  • HPLC : Quantification of unreacted isononanoic acid (<0.5% w/w).

  • NMR : 1H^1\text{H} NMR (CDCl₃, 400 MHz) shows characteristic signals at δ 4.1–4.3 (m, PEG chain) and δ 0.8–1.0 (m, branched methyl groups).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous stirred-tank reactors (CSTRs) with automated feed systems. Key challenges include:

  • Heat management : Exothermic reactions require efficient cooling.

  • Catalyst recovery : Immobilized enzymes or recyclable acid resins reduce costs.

Recent Advances and Alternative Methods

Recent patents describe microwave-assisted esterification, reducing reaction times by 40%. Additionally, ionic liquids like [BMIM][BF₄] enhance catalyst stability and selectivity under mild conditions .

Q & A

Q. What experimental methodologies are recommended to characterize the emulsifying properties of Glycereth-7 Diisononanoate in cosmetic formulations?

To evaluate its emulsifying efficacy, researchers can design stability tests by preparing emulsions with varying concentrations of this compound and monitoring phase separation over time. Droplet size analysis via dynamic light scattering (DLS) and microscopy (e.g., TEM) can assess microstructure. Comparative studies with other emulsifiers (e.g., Glycereth-26) should include controlled variables like pH, temperature, and ionic strength to isolate performance differences .

Q. How can researchers determine the compatibility of this compound with common cosmetic ingredients such as oils and surfactants?

Compatibility studies involve formulating mixtures with target ingredients (e.g., coconut oil, PEG-7 Glyceryl Cocoate) and conducting accelerated stability testing (e.g., centrifugation, thermal cycling). Fourier-transform infrared spectroscopy (FTIR) can identify molecular interactions, while viscosity measurements and visual inspections track phase behavior. Methodological rigor requires replication under standardized conditions .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?

While synthesis details are scarce in public literature, esterification of glycereth-7 with diisononanoic acid using acid catalysts (e.g., sulfuric acid) is a plausible route. Purification may involve solvent extraction, distillation, or column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its role in forming bicontinuous microemulsions (BCMEs)?

Advanced studies could employ small-angle X-ray scattering (SAXS) to analyze the nanoscale architecture of BCMEs. The balance between hydrophilic (glycereth-7 backbone) and lipophilic (diisononanoate chains) moieties determines phase behavior. Researchers should vary water-to-oil ratios and surfactant concentrations to map phase diagrams, correlating structural data with functional outcomes like solubilization capacity .

Q. What experimental strategies resolve contradictions in reported solubility parameters of this compound across studies?

Discrepancies may arise from differences in solvent polarity, temperature, or impurity profiles. Systematic replication under controlled conditions is critical. Techniques like Hansen solubility parameter analysis and cloud-point titration can clarify solubility thresholds. Cross-validation using multiple analytical methods (e.g., UV-Vis spectroscopy, gravimetry) enhances reliability .

Q. How can researchers design in vitro models to assess the skin penetration enhancement potential of this compound?

Franz diffusion cells with synthetic membranes or ex vivo human skin can simulate permeation. Test formulations containing this compound and active compounds (e.g., antioxidants) are applied, with regular sampling of receptor fluid for HPLC quantification. Controls must account for vehicle effects and membrane integrity .

Methodological and Analytical Frameworks

What criteria should guide the formulation of hypothesis-driven research questions about this compound?

Questions must specify variables (e.g., "How does concentration X affect emulsion stability Y?"), include measurable outcomes, and align with gaps in literature. For example: "Does increasing this compound concentration from 5% to 15% reduce droplet size in oil-in-water emulsions under 25°C?" Avoid vague terms and ensure feasibility within resource constraints .

Q. How should researchers conduct a systematic literature review on the safety and efficacy of this compound?

Use databases like PubMed and SciFinder with keywords "this compound + emulsifier + toxicity." Filter for peer-reviewed studies, prioritizing in vitro and in vivo toxicological data. Critically appraise sources for methodological rigor (e.g., sample size, controls) and document contradictions in findings .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., sigmoidal curves) can quantify efficacy thresholds. For emulsion stability, survival analysis (e.g., Kaplan-Meier curves) may track phase separation over time. Ensure power analysis is performed pre-study to determine sample sizes, and report confidence intervals to address variability .

Data Integrity and Reporting

Q. How can researchers ensure reproducibility when publishing findings on this compound?

Detailed protocols for synthesis, formulation, and analysis must be included (e.g., exact equipment settings, reagent grades). Raw data (e.g., chromatograms, microscopy images) should be archived in public repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior work accurately to contextualize results .

Q. What frameworks help reconcile conflicting data on the environmental impact of this compound?

Lifecycle assessment (LCA) studies should compare biodegradability (e.g., OECD 301 tests) and ecotoxicity (e.g., Daphnia magna assays) across different disposal scenarios. Meta-analyses can aggregate data while accounting for variables like microbial community composition in degradation studies .

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